(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide involves the condensation of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethylamine with (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride in the presence of a base, followed by purification and isolation of the product.
Starting Materials
2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethylamine, (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethylamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add (E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl chloride to the reaction mixture while stirring at room temperature., Step 3: Allow the reaction to proceed for several hours, monitoring the progress by TLC., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization., Step 6: Characterize the product by NMR, IR, and mass spectrometry.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-16(4-2-12-1-3-14-15(9-12)25-11-24-14)19-6-7-21-10-20-13-5-8-26-17(13)18(21)23/h1-5,8-10H,6-7,11H2,(H,19,22)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKMWTGPWNOOJY-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide |
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